molecular formula C21H16O4 B14386026 9-Acetyl-4-methoxyfluoranthen-8-YL acetate CAS No. 88070-16-0

9-Acetyl-4-methoxyfluoranthen-8-YL acetate

Katalognummer: B14386026
CAS-Nummer: 88070-16-0
Molekulargewicht: 332.3 g/mol
InChI-Schlüssel: PRGPBNULPDCARE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Acetyl-4-methoxyfluoranthen-8-YL acetate is a complex organic compound with a unique structure that includes acetyl and methoxy functional groups attached to a fluoranthene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Acetyl-4-methoxyfluoranthen-8-YL acetate typically involves multiple steps, starting with the preparation of the fluoranthene core. This can be achieved through various organic synthesis techniques, including Friedel-Crafts acylation and subsequent functional group modifications. The acetylation and methoxylation steps are usually carried out under controlled conditions using reagents such as acetic anhydride and methanol in the presence of catalysts like sulfuric acid or Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Wirkmechanismus

The mechanism of action of 9-Acetyl-4-methoxyfluoranthen-8-YL acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, modulating cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 9-Acetyl-4-methoxyfluoranthen-8-YL acetate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

88070-16-0

Molekularformel

C21H16O4

Molekulargewicht

332.3 g/mol

IUPAC-Name

(9-acetyl-4-methoxyfluoranthen-8-yl) acetate

InChI

InChI=1S/C21H16O4/c1-11(22)16-9-17-13-5-4-6-15-19(24-3)8-7-14(21(13)15)18(17)10-20(16)25-12(2)23/h4-10H,1-3H3

InChI-Schlüssel

PRGPBNULPDCARE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C=C2C3=C4C(=C(C=C3)OC)C=CC=C4C2=C1)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.